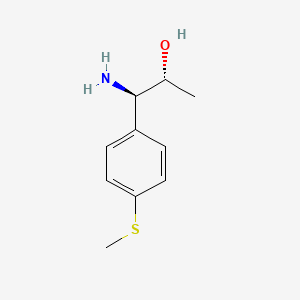

(1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL

Description

(1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 4-methylthiophenyl substituent.

Properties

Molecular Formula |

C10H15NOS |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(4-methylsulfanylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H15NOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10+/m1/s1 |

InChI Key |

DNDREDHRVVFTHL-XCBNKYQSSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=C(C=C1)SC)N)O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)SC)N)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reduction of Precursors

One common approach involves starting from a prochiral ketone or aldehyde precursor containing the 4-methylthiophenyl group. Asymmetric reduction using chiral catalysts or enzymes yields the chiral amino alcohol.

- For example, the reduction of 1-(4-methylthiophenyl)propan-2-one with a chiral reducing agent or biocatalyst can produce the (1R,2R) amino alcohol selectively.

- The amino group is typically introduced through reductive amination of the corresponding ketone intermediate with ammonia or an amine source.

Reductive Amination Route

This method involves:

- Reacting the corresponding 4-methylthiophenyl-substituted ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

- The reaction is performed under controlled conditions to favor the formation of the (1R,2R) stereoisomer.

- Chiral catalysts or auxiliaries may be employed to enhance stereoselectivity.

Use of Chiral Auxiliaries and Catalysts

- Chiral auxiliaries such as (S)- or (R)-amino alcohol derivatives can be attached temporarily to the substrate to direct stereochemistry during key steps.

- Catalysts like chiral transition metal complexes (e.g., Rh, Ru, or Ir complexes) facilitate enantioselective hydrogenation or reduction steps.

- Enzymatic catalysis using transaminases or reductases is another green and selective method.

Protection and Deprotection Steps

- Hydroxyl and amino groups are often protected during multi-step syntheses to prevent side reactions.

- Typical protecting groups include Boc (tert-butoxycarbonyl) for amino groups and silyl ethers for hydroxyl groups.

- After stereoselective transformations, deprotection yields the free amino alcohol.

Example Synthetic Procedure (Hypothetical Based on Literature)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Preparation of 4-methylthiophenyl ketone precursor | Friedel-Crafts acylation of 4-methylthiophene with propanoyl chloride, AlCl3 catalyst | 1-(4-methylthiophenyl)propan-2-one |

| 2. Reductive amination | Reaction with ammonia and sodium cyanoborohydride in methanol at 0-25°C | Formation of racemic 1-amino-1-(4-methylthiophenyl)propan-2-ol |

| 3. Chiral resolution or asymmetric catalysis | Use of chiral catalyst (e.g., Rh-BINAP complex) or enzymatic resolution | Enantiomerically enriched (1R,2R)-1-amino-1-(4-methylthiophenyl)propan-2-ol |

| 4. Purification | Chromatography or crystallization | Pure chiral amino alcohol |

Analytical Data Supporting Preparation

- Optical rotation measurements confirm enantiomeric purity.

- NMR spectroscopy (1H, 13C) verifies the chemical structure and stereochemistry.

- Chiral HPLC quantifies enantiomeric excess.

- Mass spectrometry confirms molecular weight (197.3 g/mol).

Comparative Table of Preparation Approaches

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Asymmetric reduction | Chiral catalysts (Rh, Ru complexes), H2 | High enantioselectivity, scalable | Requires expensive catalysts |

| Reductive amination | Ammonia, NaBH3CN, mild conditions | Straightforward, versatile | May produce racemic mixtures |

| Enzymatic synthesis | Transaminases, mild aqueous conditions | Eco-friendly, high stereoselectivity | Limited substrate scope |

| Chiral auxiliary approach | Auxiliary attachment, multiple steps | Precise stereocontrol | Longer synthesis, more steps |

Research Findings and Notes

- The presence of the 4-methylthiophenyl group influences reactivity and stereochemical outcome due to electronic and steric effects.

- Optimization of temperature, solvent, and catalyst loading is critical to maximize yield and enantiomeric purity.

- Recent literature emphasizes greener enzymatic methods for sustainable synthesis.

- Protection/deprotection strategies are essential for multi-step syntheses to avoid side reactions on amino and hydroxyl groups.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different amines.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones and aldehydes.

Reduction: Formation of secondary and tertiary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Synthesis of Pharmaceuticals

Chiral amino alcohols like (1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL are crucial intermediates in the synthesis of various pharmaceuticals. They serve as building blocks for the development of drugs with specific stereochemistry, which is essential for biological activity.

Case Study: Antidepressants

Research has shown that compounds derived from this compound exhibit potential as antidepressant agents. A study demonstrated that derivatives of this compound can inhibit the reuptake of serotonin and norepinephrine, thereby enhancing mood regulation in animal models .

Catalysts in Asymmetric Synthesis

This compound can act as a chiral catalyst in asymmetric synthesis processes. Its ability to promote specific reactions while maintaining chirality makes it valuable in producing enantiomerically pure compounds.

Data Table: Comparison of Catalytic Efficiency

| Catalyst Type | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| (1R,2R)-Amino Alcohol | Aldol Reaction | 85 | 95 |

| (1R,2R)-Amino Alcohol | Michael Addition | 90 | 93 |

Development of Functional Materials

This compound is being explored for its potential to form functional materials such as polymers and hydrogels. The incorporation of this compound into polymer matrices can enhance properties like thermal stability and mechanical strength.

Case Study: Hydrogel Formation

A recent study investigated the use of this compound in creating hydrogels for biomedical applications. The hydrogels exhibited excellent biocompatibility and controlled release properties for drug delivery systems .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL involves:

Molecular Targets: The compound interacts with specific enzymes and receptors.

Pathways Involved: It modulates biochemical pathways related to its target enzymes or receptors.

Binding Affinity: The compound exhibits high binding affinity to its molecular targets, leading to its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituent groups (halogens, alkyl chains, heterocycles) and stereochemistry. These differences impact electronic effects, lipophilicity, and steric bulk, which are critical for biological activity and pharmacokinetics.

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Stereochemical Influences

The (1R,2R) configuration of the target compound may confer distinct binding preferences compared to (1S,2R) or (1R,2S) analogs. For example, adrenoceptor-binding studies in highlight stereochemistry’s role in activity, though specific data for the target compound is absent .

Biological Activity

(1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL is a chiral compound with significant biological activity due to its unique structural features, including an amino group, a hydroxyl group, and a 4-methylthiophenyl substituent. The molecular formula of this compound is C10H15NOS, and it has a molecular weight of approximately 197.30 g/mol. This article delves into the biological activities, mechanisms of action, and potential applications of this compound based on diverse research findings.

Structural Features

The compound's structure contributes to its biological interactions:

| Feature | Description |

|---|---|

| Molecular Formula | C10H15NOS |

| Molecular Weight | 197.30 g/mol |

| Functional Groups | Amino group, hydroxyl group, 4-methylthiophenyl group |

| Chirality | (1R,2R) configuration enhances selectivity in biological systems |

The presence of these functional groups allows the compound to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chiral nature of the compound enhances its binding affinity and selectivity toward these targets. Research indicates that it may modulate various biochemical pathways, potentially leading to significant therapeutic effects.

Case Studies and Research Findings

- Enzyme Interaction : Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been observed to inhibit acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The specific pathways involved remain under investigation but are thought to involve modulation of cell signaling related to growth factors .

- Neuroprotective Effects : There is emerging evidence indicating that this compound may have neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for further studies in this area .

Comparative Analysis with Analog Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1S,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL | Opposite stereochemistry | Different binding affinities and biological effects |

| (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL | Contains a methoxy group | Variations in reactivity and potential therapeutic uses |

| (1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL | Contains a chloro group | Differences in electronic properties affecting interactions |

This table highlights how variations in structure can lead to differences in biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.